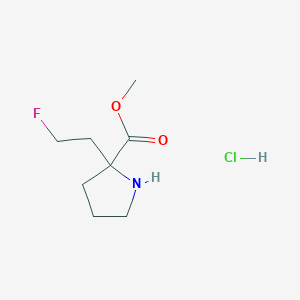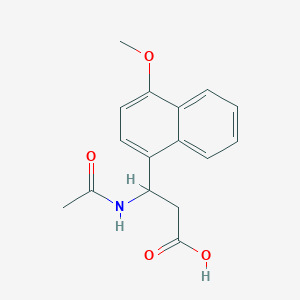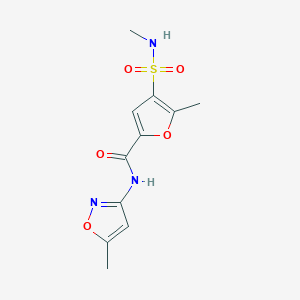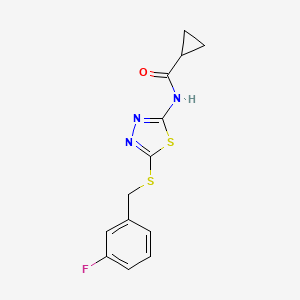![molecular formula C17H16N2OS2 B2915559 N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide CAS No. 941966-37-6](/img/structure/B2915559.png)
N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-5-yl compounds are a class of organic compounds that contain a benzo[d]thiazole moiety. They are often used in the synthesis of various pharmaceuticals and bioactive compounds . For example, a benzo[d]thiazole-based fluorescent probe was developed for selectively sensing cysteine .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-5-yl compounds can be analyzed using various spectroscopic techniques such as IR, UV-visible, NMR, and mass spectroscopy . The specific molecular structure of “N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide” would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol-5-yl compounds can be quite diverse, depending on the specific substituents present on the molecule . Without specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure . Without more information on “this compound”, it’s difficult to provide a detailed analysis of its physical and chemical properties.Aplicaciones Científicas De Investigación
Cytotoxicity and Antimicrobial Activity
- A study synthesized a series of derivatives and characterized them to find marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These compounds show promise in psychotropic, anti-inflammatory, and antimicrobial applications, demonstrating a correlation between biological results and structural characteristics (Zablotskaya et al., 2013).
Anti-inflammatory and Psychotropic Activity
- New derivatives were synthesized, revealing significant anti-inflammatory and psychotropic activities in vivo, indicating potential therapeutic applications in related disorders (Zablotskaya et al., 2013).
Corrosion Inhibition
- Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. These compounds offer high inhibition efficiencies and stability, suggesting their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).
Tissue Damage and MMP Inhibition
- 4-Thiazolidinone derivatives combining benzisothiazole and 4-thiazolidinone frameworks were synthesized and evaluated for their effectiveness against the inflammatory/oxidative process involving free radicals and inflammatory mediators. These compounds show potential wound healing effects and inhibit MMP-9 at nanomolar levels, suggesting applications in tissue damage control and inflammation (Incerti et al., 2018).
Luminescent Properties for White Light Emission
- Benzothiazole derivatives were prepared and their luminescence properties investigated. These compounds exhibit bright emissions in aggregated states, making up the component elements of white light. This suggests their use in white-light emitting devices, indicating a potential application in the development of luminescent materials (Lu et al., 2017).
Mecanismo De Acción
The mechanism of action of benzo[d]thiazol-5-yl compounds can vary widely depending on their specific structure and the biological target they interact with . Without more specific information, it’s difficult to provide the mechanism of action for “N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide”.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-2-5-14(6-3-12)21-9-8-17(20)19-13-4-7-16-15(10-13)18-11-22-16/h2-7,10-11H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCZWMKYOLDHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915484.png)
![2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2915485.png)
![N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915486.png)
![methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate](/img/structure/B2915487.png)

![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2915490.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915492.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2915494.png)

![1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915498.png)
